molecular formula C12H18N2 B2871246 4-((4-Methylpiperidin-1-yl)methyl)pyridine CAS No. 2210051-39-9

4-((4-Methylpiperidin-1-yl)methyl)pyridine

Cat. No. B2871246
CAS RN: 2210051-39-9
M. Wt: 190.29
InChI Key: AXKOKXBKXUJAQY-UHFFFAOYSA-N
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Description

“4-((4-Methylpiperidin-1-yl)methyl)pyridine” is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . It’s an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “4-((4-Methylpiperidin-1-yl)methyl)pyridine” is complex. It has an empirical formula (Hill Notation) of C12H18N2 and a molecular weight of 190.28 . The SMILES string is CC1CCN(CC1)c2ccc(N)cc2 .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Metal Complexes and Structural Diversity

Research highlights the structural diversity derived from ligands similar to "4-((4-Methylpiperidin-1-yl)methyl)pyridine," emphasizing their axial chirality and guest inclusion properties. These characteristics make them suitable for creating metal complexes with unique properties, including macrocycles, zigzags, and helices, which are of interest for their potential applications in material science and catalysis (Horikoshi & Mochida, 2006).

Hybrid Catalysts in Medicinal Chemistry

The synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are precursors in medicinal and pharmaceutical industries, benefits from the use of hybrid catalysts. These catalysts, including those based on pyridine derivatives, facilitate complex reactions, demonstrating the compound's significance in developing new therapeutic agents (Parmar, Vala, & Patel, 2023).

Contributions to Food Chemistry and Toxicology

The formation and fate of certain toxicants in food processing, such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), underline the role of pyridine derivatives in understanding and mitigating health risks associated with dietary intake. This research sheds light on the complex interactions between lipids, carbohydrates, and amino acids, providing insights into the chemical processes that occur in food preparation and storage (Zamora & Hidalgo, 2015).

Pyridine Derivatives in Chemosensing and Medicinal Applications

The diverse biological activities of pyridine derivatives, ranging from antibacterial to anticancer properties, underscore their importance in medicinal chemistry. Additionally, these compounds serve as effective chemosensors for detecting various ions and species, highlighting their utility in analytical chemistry (Abu-Taweel et al., 2022).

Pyrrolidine and Drug Discovery

The review on pyrrolidine derivatives, including pyridine-based compounds, illustrates their significance in drug discovery. These compounds are valued for their ability to interact with biological systems, leading to the development of novel therapeutics for treating various diseases (Li Petri et al., 2021).

Safety and Hazards

“4-((4-Methylpiperidin-1-yl)methyl)pyridine” is moderately toxic when administered orally and very toxic when given dermally and intraperitoneally . It can cause burns of eyes, skin, and mucous membranes . It is flammable, and its containers may explode when heated .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “4-((4-Methylpiperidin-1-yl)methyl)pyridine” and similar compounds could have a wide range of applications in the future. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-[(4-methylpiperidin-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11-4-8-14(9-5-11)10-12-2-6-13-7-3-12/h2-3,6-7,11H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKOKXBKXUJAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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